Cas no 2138426-82-9 (4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-)

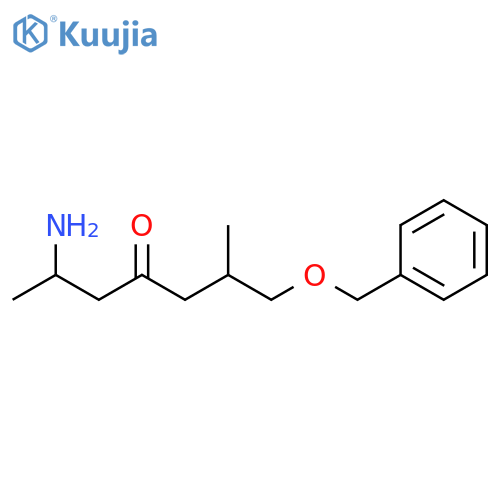

2138426-82-9 structure

商品名:4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-

CAS番号:2138426-82-9

MF:C15H23NO2

メガワット:249.34862446785

CID:5294301

4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- 4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-

-

- インチ: 1S/C15H23NO2/c1-12(8-15(17)9-13(2)16)10-18-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11,16H2,1-2H3

- InChIKey: JIYDJIOFTUFDDT-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)C(C)CC(=O)CC(N)C

4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-799568-0.25g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 0.25g |

$972.0 | 2025-02-21 | |

| Enamine | EN300-799568-1.0g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 1.0g |

$1057.0 | 2025-02-21 | |

| Enamine | EN300-799568-5.0g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 5.0g |

$3065.0 | 2025-02-21 | |

| Enamine | EN300-799568-2.5g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 2.5g |

$2071.0 | 2025-02-21 | |

| Enamine | EN300-799568-0.5g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 0.5g |

$1014.0 | 2025-02-21 | |

| Enamine | EN300-799568-0.05g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 0.05g |

$888.0 | 2025-02-21 | |

| Enamine | EN300-799568-0.1g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 0.1g |

$930.0 | 2025-02-21 | |

| Enamine | EN300-799568-10.0g |

6-amino-1-(benzyloxy)-2-methylheptan-4-one |

2138426-82-9 | 95.0% | 10.0g |

$4545.0 | 2025-02-21 |

4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)- 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2138426-82-9 (4-Heptanone, 6-amino-2-methyl-1-(phenylmethoxy)-) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量